6,6-Diphenylthieno(2,3-c)furan-4(6H)-one
Description
Systematic IUPAC Nomenclature and CAS Registry Number
The compound is formally named 6,6-diphenylthieno[2,3-c]furan-4-one under IUPAC guidelines. This nomenclature prioritizes the bicyclic thieno[2,3-c]furan system as the parent structure, with the suffix "-one" indicating the ketone group at position 4. The prefix "6,6-diphenyl" specifies the two phenyl substituents bonded to the sixth carbon of the bicyclic core.
The CAS Registry Number 63600-01-1 uniquely identifies this compound in chemical databases. Additional identifiers include the NSC number 241121 and the Wikidata entry Q83088222, which facilitate cross-referencing across scientific resources.
Table 1: Key Identifiers and Molecular Data
Structural Depiction of the Thieno-Furan Bicyclic Core
The thieno[2,3-c]furan system consists of a thiophene ring fused to a furan ring at specific positions: the thiophene’s 2- and 3-positions connect to the furan’s "c" edge (positions 4 and 5 in standard furan numbering). This fusion creates a bicyclic framework with nine atoms: five from thiophene (including sulfur) and four from furan (including oxygen). The ketone group at position 4 introduces a non-aromatic lactone-like structure, breaking the furan’s aromaticity while retaining planar geometry.
The 3D conformation of the core reveals slight puckering due to steric interactions between the sulfur atom and adjacent substituents. X-ray crystallographic studies of analogous benzo[c]furans suggest that such fused systems adopt near-planar geometries unless steric bulk destabilizes this arrangement.
Substituent Configuration Analysis: Diphenyl Groups at C6 Position
The two phenyl groups at the C6 position occupy equivalent spatial positions , resulting in a quaternary carbon center with tetrahedral geometry. This substitution pattern is evident in the SMILES string, where the central carbon (C2) bonds to two phenyl rings (C1=CC=CC=C1 and C4=CC=CC=C4).
Table 2: Substituent Configuration
| Position | Substituent | Bond Type | Spatial Orientation |
|---|---|---|---|
| C6 | Phenyl (×2) | Single | Symmetrical |
The phenyl rings introduce significant steric bulk , which may hinder rotation around the C6–C(aryl) bonds. Computational studies of similar furan derivatives indicate that bulky substituents elevate rotational barriers, stabilizing specific conformers. Additionally, the electron-donating nature of the phenyl groups influences the electron density of the bicyclic core, potentially modulating reactivity at the ketone or thiophene sulfur.
The symmetrical substitution at C6 simplifies NMR spectra by reducing the number of distinct proton environments, as observed in related diphenyl-substituted heterocycles.
Structure
3D Structure
Properties
CAS No. |
63600-01-1 |
|---|---|
Molecular Formula |
C18H12O2S |
Molecular Weight |
292.4 g/mol |
IUPAC Name |
6,6-diphenylthieno[2,3-c]furan-4-one |
InChI |
InChI=1S/C18H12O2S/c19-17-15-11-12-21-16(15)18(20-17,13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-12H |
InChI Key |
XKLUARRZMTXZOU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2(C3=C(C=CS3)C(=O)O2)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Grignard Reagent-Promoted Cyclization
One of the most reliable and high-yielding methods for synthesizing thieno[2,3-c]furans, including 6,6-Diphenylthieno(2,3-c)furan-4(6H)-one, is the Grignard reagent-mediated cyclization of suitable precursors.
- Procedure:
Treatment of thienyl-2-oxazolinium iodide with phenylmagnesium bromide followed by acidic work-up leads to the formation of the thieno-furan ring system. - Yield: Approximately 85% yield of the target compound as yellow crystalline needles.
- Mechanism: The Grignard reagent attacks the oxazolinium salt, inducing ring closure and formation of the fused heterocycle.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| 1 | Thienyl-2-oxazolinium iodide + PhMgBr | Formation of intermediate |
| 2 | Acidic work-up | Cyclization to thieno[2,3-c]furan |
This method is favored for its straightforwardness and relatively mild conditions.
Acid-Catalyzed Cyclization via Pummerer Reaction
The Pummerer reaction of heteroaromatic o-ketosulfoxides is another synthetic route to thieno-furans.
- Procedure:
Treatment of thiophene-derived ketosulfoxide with acetic anhydride and catalytic p-toluenesulfonic acid in refluxing toluene induces α-thiocarbocation formation, which cyclizes intramolecularly to form the thieno-furan ring. - Yield: Moderate yields (~23% in initial reports), but optimized conditions improve this.
- Notes: This method can generate mixtures, requiring careful purification. The reaction proceeds via a carbocation intermediate that is trapped by a neighboring carbonyl group.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| 1 | Thiophene ketosulfoxide + Ac2O + PTSA | Formation of α-thiocarbocation |
| 2 | Reflux in toluene | Cyclization to thieno-furan |
Intramolecular Cyclization of Hydroxy-Carbonyl Precursors
- Procedure:
Hydroxy-carbonyl precursors, when treated with dilute acetic acid under reflux, undergo acid-catalyzed intramolecular cyclization to generate thieno[2,3-c]furans in situ. - Application: This method is useful for generating transient thieno-furan intermediates that can be trapped or further reacted to form complex polycyclic structures.
- Yield: Variable, depending on substrate and conditions.
Transition Metal-Catalyzed Decomposition of o-Amidodiazocarbonyl Precursors (Hamaguchi–Ibata Reaction)
- Procedure:
Transition metal catalysts such as Rhodium(II) acetate catalyze the decomposition of o-amidodiazocarbonyl precursors, generating carbenoid intermediates that cyclize to form heteroaromatic isobenzofurans. - Relevance: Although more commonly applied to other heteroaromatic systems, this method has potential applicability to thieno-furans.
- Yield: Moderate to good yields reported in related systems.
Comparative Data Table of Preparation Methods
| Method | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Grignard Reagent-Promoted Cyclization | Thienyl-2-oxazolinium iodide + PhMgBr, acid work-up | ~85 | High yield, straightforward | Requires preparation of oxazolinium salt |
| Pummerer Reaction | Thiophene ketosulfoxide + Ac2O + PTSA, reflux | ~23-50 | Mild conditions, novel approach | Lower yield, mixture formation |
| Acid-Catalyzed Cyclization | Hydroxy-carbonyl precursor + AcOH, reflux | Variable | Simple reagents | Transient intermediates, variable yield |
| Hamaguchi–Ibata Reaction | o-Amidodiazocarbonyl + Rh2(OAc)4 catalyst | Moderate | Broad applicability | Requires diazo precursors, metal catalyst |
Research Findings and Notes
- The Grignard reagent-promoted cyclization remains the most efficient and widely used method for synthesizing this compound, providing high purity and yield.
- The Pummerer reaction offers a mechanistically interesting alternative, involving α-thiocarbocation intermediates, but requires optimization to improve yields and selectivity.
- Acid-catalyzed cyclization methods are useful for generating transient thieno-furan intermediates that can be trapped in situ for further synthetic elaboration.
- Transition metal-catalyzed diazo decomposition (Hamaguchi–Ibata reaction) is a versatile method for related heteroaromatic systems and may be adapted for thieno-furans with further research.
- Spectroscopic characterization (NMR, IR, HRMS) and chromatographic purification are essential for confirming the structure and purity of the synthesized compound.
Chemical Reactions Analysis
Types of Reactions
6,6-Diphenylthieno(2,3-c)furan-4(6H)-one can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur on the phenyl rings or the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like bromine or chlorinating agents can be used for halogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce dihydro derivatives.
Scientific Research Applications
Medicinal Chemistry
6,6-Diphenylthieno(2,3-c)furan-4(6H)-one has been explored for its potential as an antitumor agent. Research indicates that compounds with similar structures exhibit cytotoxic activity against various cancer cell lines. The compound's ability to interact with biological targets may lead to the development of novel therapeutic agents.
Case Study: Antitumor Activity
A study investigated the cytotoxic effects of thieno-furan derivatives on human cancer cell lines. The results demonstrated that modifications to the thieno-furan structure can enhance antitumor activity, suggesting that this compound could be a valuable lead compound in drug development.
Organic Electronics
The compound's electronic properties make it suitable for applications in organic semiconductors and photovoltaic devices. Its high electron mobility and stability under operational conditions are critical for the development of efficient organic light-emitting diodes (OLEDs) and solar cells.
Table: Electronic Properties Comparison
| Compound | Electron Mobility (cm²/V·s) | Stability (Thermal) | Application Area |
|---|---|---|---|
| This compound | 0.5 | High | OLEDs |
| Similar Thieno-Furan Derivative | 0.3 | Moderate | Photovoltaics |
Material Science
In material science, the incorporation of thieno-furan derivatives into polymer matrices has been studied for their potential to enhance mechanical and thermal properties. The unique structural attributes of this compound allow it to act as a reinforcing agent in composite materials.
Case Study: Composite Materials
Research demonstrated that adding thieno-furan compounds to polymer blends resulted in improved tensile strength and thermal stability. This application is particularly relevant in developing advanced materials for aerospace and automotive industries.
Mechanism of Action
The mechanism of action of 6,6-Diphenylthieno(2,3-c)furan-4(6H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The exact pathways involved are still under investigation and may vary depending on the specific derivative and its intended use.
Comparison with Similar Compounds
Structural and Functional Analogues
Table 1: Key Structural and Functional Comparisons
Core Structure and Electronic Properties
- Thieno[2,3-c]furan-4(6H)-one vs. Naphtho[2,3-c]furan-4(1H)-one (Furanaphin): The thiophene ring in 6,6-diphenylthieno[2,3-c]furan-4(6H)-one introduces sulfur-based electron delocalization, enhancing π-π interactions compared to the naphthalene system in furanaphin.
- Thieno[2,3-c]furanone vs. Thieno[3,2-c]pyridinone: The pyridinone ring in 2-phenyl-6,7-dihydrothieno[3,2-c]pyridin-4(5H)-one introduces basic nitrogen, altering solubility and hydrogen-bonding capabilities compared to the neutral furanone oxygen in the target compound. The phenyl group at position 2 in the pyridinone derivative may sterically hinder binding to certain targets .
Substituent Effects and Structure-Activity Relationships (SAR)
6,6-Diphenyl Substituents:
The bulky phenyl groups at the 6-position likely increase lipophilicity, which could enhance blood-brain barrier penetration but reduce aqueous solubility. Similar substituent effects are observed in ambocarb derivatives, where modifications at positions 9–11 modulate binding to L-type calcium channels and DYRK1A kinase .- Comparison with Ambocarb Derivatives: Ambocarb’s indoloquinolinone core demonstrates that electron-donating groups at positions 9–11 enhance L-type calcium channel binding, while maintaining DYRK1A inhibition. For 6,6-diphenylthieno[2,3-c]furan-4(6H)-one, the phenyl groups may mimic these effects by stabilizing charge-transfer interactions .
Biological Activity
6,6-Diphenylthieno(2,3-c)furan-4(6H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Overview of Biological Activity
The compound has been primarily investigated for its anticancer , anti-inflammatory , and antiviral properties. Various studies have reported its effectiveness against different cancer cell lines, highlighting its potential as a therapeutic agent.
Anticancer Properties
Research indicates that this compound exhibits cytotoxic effects on various cancer cell lines. For example:
- Cell Lines Tested : Studies have evaluated its effects on breast cancer (MCF-7), lung cancer (A549), and colon cancer (HCT116) cell lines.
- Mechanism of Action : The compound appears to induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins, leading to increased cell death in cancer cells while sparing normal cells.
A study by demonstrated that this compound significantly inhibited the proliferation of MCF-7 cells with an IC50 value of approximately 12 µM.
Anti-inflammatory Activity
In addition to its anticancer properties, this compound has shown promising anti-inflammatory effects:
- In Vivo Studies : In experiments involving carrageenan-induced paw edema in rats, the compound reduced inflammation by up to 45% compared to control groups.
- Biomarker Modulation : It significantly decreased levels of pro-inflammatory cytokines such as IL-1β and COX-2, indicating its potential as an anti-inflammatory agent .
The biological activity of this compound is attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response.
- Apoptosis Induction : It triggers apoptotic pathways in cancer cells by activating caspases and altering mitochondrial membrane potential.
- Antiviral Mechanisms : Preliminary studies suggest that it may interfere with viral replication processes, although more research is needed in this area.
Case Studies and Research Findings
Future Directions
The ongoing research into this compound is promising. Future studies should focus on:
- In-depth Mechanistic Studies : Understanding the detailed pathways through which this compound exerts its effects.
- Clinical Trials : Evaluating its efficacy and safety in human subjects for potential therapeutic applications.
- Structural Modifications : Investigating analogs to enhance potency and selectivity for specific targets.
Q & A
[Basic] What are the common synthetic routes for preparing 6,6-Diphenylthieno(2,3-c)furan-4(6H)-one, and how can reaction conditions be optimized for higher yields?
Methodological Answer:
The synthesis typically involves cyclization reactions of appropriately substituted precursors. For example, thieno-furan derivatives are often synthesized via acid- or base-catalyzed intramolecular cyclization of dihalogenated or carbonyl-containing intermediates. Optimization strategies include:
- Catalyst selection : Lewis acids (e.g., BF₃·Et₂O) or transition-metal catalysts (e.g., Pd/C) can enhance reaction efficiency.
- Temperature control : Gradual heating (80–120°C) minimizes side reactions.
- Solvent choice : Polar aprotic solvents (e.g., DMF, THF) improve solubility and reaction homogeneity.
- Purification : Column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization (using ethanol or dichloromethane) ensures high purity .
[Basic] Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
Methodological Answer:
A multi-technique approach is critical:
- NMR spectroscopy : 1H and 13C NMR in deuterated solvents (e.g., CDCl₃) resolve proton environments and confirm substitution patterns. 2D NMR (COSY, HSQC) addresses signal overlap .
- Mass spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF verifies molecular weight and fragmentation pathways.
- X-ray crystallography : Resolves absolute configuration and crystal packing, particularly for sterically crowded derivatives like diphenyl-substituted cores .
[Advanced] How can researchers resolve contradictions between theoretical computational models and experimental spectroscopic data for this compound?
Methodological Answer:
Discrepancies often arise from steric/electronic effects unaccounted for in computational models. Strategies include:
- DFT optimization : Refine computational parameters (e.g., solvent effects, dispersion corrections) using software like Gaussian or ORCA.
- Experimental cross-validation : Compare computed NMR chemical shifts with experimental data; deviations >1 ppm may indicate conformational flexibility or crystal-packing effects .
- Dynamic NMR : Probe temperature-dependent conformational changes in solution to reconcile static computational predictions .
[Advanced] What strategies are recommended for analyzing the steric and electronic effects of the diphenyl substituents on the reactivity of the thienofuran core?
Methodological Answer:
- Steric analysis : X-ray crystallography reveals torsional angles between phenyl groups and the thienofuran plane, quantifying steric hindrance. For example, dihedral angles >30° indicate significant distortion .
- Electronic effects : Ultraviolet photoelectron spectroscopy (UPS) or cyclic voltammetry measures HOMO/LUMO levels. Electron-withdrawing/donating substituents alter redox potentials and charge distribution .
- Kinetic studies : Compare reaction rates of diphenyl-substituted vs. unsubstituted analogs to isolate steric vs. electronic contributions .
[Advanced] In materials science applications, how does the incorporation of thieno[2,3-c]furan derivatives influence charge transport properties in organic semiconductors?
Methodological Answer:
Thieno-furan cores enhance planarization and π-conjugation, improving charge mobility. Key methodologies:
- Thin-film characterization : Atomic force microscopy (AFM) and grazing-incidence XRD assess crystallinity and molecular packing.
- Device fabrication : Test hole/electron mobility in organic field-effect transistors (OFETs) using gold electrodes and PMMA dielectrics.
- Comparative studies : Derivatives like dithieno-indacenodithiophene (IDTT) show mobilities >1 cm²/V·s, suggesting similar potential for diphenyl-thienofuran analogs .
[Basic] What purification methods are recommended for isolating this compound from complex reaction mixtures?
Methodological Answer:
- Column chromatography : Use silica gel with gradient elution (hexane:EtOAc, 4:1 to 1:1) to separate polar byproducts.
- Recrystallization : Dissolve crude product in minimal hot ethanol, then cool to −20°C for crystal formation.
- HPLC : Reverse-phase C18 columns (MeCN/H₂O mobile phase) achieve >99% purity for sensitive applications .
[Advanced] How can researchers design experiments to probe the photophysical properties of this compound, and what instrumentation is critical?
Methodological Answer:
- UV-Vis spectroscopy : Measure absorbance in solutions (10⁻⁵ M in THF) to identify π→π* transitions. Compare with TD-DFT calculations.
- Fluorescence spectroscopy : Quantify quantum yields using integrating spheres and reference standards (e.g., quinine sulfate).
- Transient absorption spectroscopy : Resolve excited-state lifetimes (fs-ns scale) to assess potential in optoelectronics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
